molecular formula C7H4ClIN2 B1444578 2-Amino-4-chloro-5-iodobenzonitrile CAS No. 1269461-82-6

2-Amino-4-chloro-5-iodobenzonitrile

Cat. No. B1444578
M. Wt: 278.48 g/mol
InChI Key: KPZDYVSYBWXBGI-UHFFFAOYSA-N
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Description

“2-Amino-4-chloro-5-iodobenzonitrile” is an organic compound with the molecular formula C7H4ClIN2 . It has a molecular weight of 278.48 . The compound is typically stored at room temperature and appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for “2-Amino-4-chloro-5-iodobenzonitrile” is 1S/C7H4ClIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Amino-4-chloro-5-iodobenzonitrile” is a yellow to brown solid . It has a molecular weight of 278.48 . The compound is typically stored at room temperature .

Scientific Research Applications

Chemical Fixation of Carbon Dioxide

2-Amino-4-chloro-5-iodobenzonitrile has been studied in the context of chemical fixation of CO2. Tungstate-catalyzed reactions with 2-aminobenzonitriles, including 2-amino-4-chlorobenzonitrile, have shown promise for converting these compounds into quinazoline-2,4(1H,3H)-diones. This process is significant for atmospheric CO2 fixation at atmospheric pressure, demonstrating potential environmental applications (Kimura et al., 2012).

Corrosion Inhibition

2-Aminobenzonitriles derivatives have been investigated as corrosion inhibitors for metals. One study demonstrated the effectiveness of such compounds in protecting mild steel in acidic environments, highlighting their potential as green corrosion inhibitors (Verma, Quraishi, & Singh, 2015).

Synthesis of Biologically Active Compounds

2-Aminobenzonitrile is used as a starting material for synthesizing various biologically active compounds. For instance, a study involved the synthesis of a Cr(III) complex with 2-aminobenzonitrile, showing antimicrobial and antioxidant activities, which could have pharmaceutical implications (Govindharaju et al., 2019).

Pharmaceutical Industry

In the pharmaceutical industry, functionalized 2-aminobenzonitriles have been synthesized using palladium-catalyzed processes. These compounds have significant potential in drug development, demonstrating the versatility of 2-aminobenzonitriles in creating complex organic molecules (Majhi & Ranu, 2016).

Material Science

2-Aminobenzonitriles have been studied for their role in material science, particularly in the development of photovoltaic materials. For example, derivatives of 2-aminobenzonitriles were used in the fabrication of organic–inorganic photodiode, showing their utility in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

2-amino-4-chloro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDYVSYBWXBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-iodobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Misehe, M Matoušová, A Dvořáková, K Hercík… - European Journal of …, 2023 - Elsevier
… The synthesis, purification and structural elucidation of 2-amino-4-chloro-5-iodobenzonitrile (13) are reported in a previous publication [52]. …
Number of citations: 3 www.sciencedirect.com

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